1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one
Overview
Description
1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one is a heterocyclic compound featuring a tetrazole ring substituted with a bromophenyl group
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl cyanide with sodium azide in the presence of a copper catalyst, followed by cyclization to form the tetrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can undergo redox reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies investigating the interaction of tetrazole derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one can be compared with other similar compounds, such as:
4-Bromobiphenyl: Another brominated aromatic compound with different electronic properties.
3-(4-Bromophenyl)-1H-pyrazole: A heterocyclic compound with a pyrazole ring instead of a tetrazole ring, showing different reactivity and applications.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: A triazole derivative with similar biological activities but different structural features.
The uniqueness of this compound lies in its specific combination of a bromophenyl group and a tetrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromophenyl)-1H-tetrazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLOHCNJANXGOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NN=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697974 | |
Record name | 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98556-14-0 | |
Record name | 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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